2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride

Catalog No.
S892269
CAS No.
1018307-27-1
M.F
C8H19ClN2O2S
M. Wt
242.77 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hyd...

CAS Number

1018307-27-1

Product Name

2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride

IUPAC Name

2-(1-methylsulfonylpiperidin-2-yl)ethanamine;hydrochloride

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-3-2-4-8(10)5-6-9;/h8H,2-7,9H2,1H3;1H

InChI Key

GYWXZUSIYDCRIL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCCC1CCN.Cl

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCN.Cl

2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride, also referred to as {2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}amine hydrochloride, is a chemical compound with the molecular formula C8H19ClN2O2S. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in medicinal chemistry due to the presence of the piperidine ring, a common scaffold in many bioactive molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, which can adopt various conformations and participate in hydrogen bonding [].
  • Methylsulfonyl group (SO2CH3): Attached to the piperidine ring, this group can influence the molecule's polarity and potential for interaction with other molecules.
  • Ethylamine chain (CH2CH2NH2): This two-carbon chain links the piperidine ring to the amine group.
  • Amine group (NH2): This functional group can participate in various chemical reactions, including protonation (gaining a hydrogen ion) as seen in the hydrochloride form.

The overall structure suggests potential for the molecule to interact with biological targets through hydrogen bonding and other interactions involving the amine and piperidine ring.


Chemical Reactions Analysis

  • Acid-base reaction: The amine group can accept a proton from acids, forming a salt like the hydrochloride form.
  • Alkylation: The amine group can react with alkylating agents to form new carbon-carbon bonds.
  • Acylation: The amine group can react with acylating agents to form amides.

Physical And Chemical Properties Analysis

  • A solid at room temperature due to the presence of the polar amine and sulfonyl groups.
  • Soluble in water and polar organic solvents due to the presence of hydrogen bond donors and acceptors.
  • Thermally stable to a moderate extent due to the presence of carbon-carbon and carbon-nitrogen bonds.

Dates

Modify: 2023-08-16

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